N-(3-chloro-4-methoxyphenyl)-2-{[2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide
Description
This compound belongs to the class of sulfanyl acetamide derivatives featuring a pyrazolo[1,5-a]pyrazine core substituted with a naphthalen-1-yl group. The structure includes a 3-chloro-4-methoxyphenyl moiety attached via an acetamide linker, which is critical for modulating electronic and steric properties. The naphthalene and pyrazolo[1,5-a]pyrazine groups enhance π-π stacking interactions, while the sulfanyl group contributes to redox activity and hydrogen bonding capabilities .
Properties
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-2-(2-naphthalen-1-ylpyrazolo[1,5-a]pyrazin-4-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19ClN4O2S/c1-32-23-10-9-17(13-20(23)26)28-24(31)15-33-25-22-14-21(29-30(22)12-11-27-25)19-8-4-6-16-5-2-3-7-18(16)19/h2-14H,15H2,1H3,(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRBOGYZXGFFNSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC(=O)CSC2=NC=CN3C2=CC(=N3)C4=CC=CC5=CC=CC=C54)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-chloro-4-methoxyphenyl)-2-{[2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed examination of its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 475 g/mol. Its structure includes:
- 3-chlorophenyl group
- Sulfanyl-acetamide linkage
- Pyrazolo[1,5-a]pyrazine core
- Naphthalene moiety
This intricate arrangement of functional groups enhances its potential for interactions with biological targets, making it a candidate for therapeutic applications.
Antitumor Activity
Research indicates that this compound exhibits significant antitumor properties. The presence of the pyrazolo[1,5-a]pyrazine core is particularly noteworthy, as compounds in this class have shown activity against various cancer cell lines. Studies have demonstrated that similar pyrazole derivatives inhibit key oncogenic pathways, including:
- BRAF(V600E)
- EGFR
- Aurora-A kinase
These interactions suggest that the compound may effectively target cancer cells while sparing normal cells, a critical aspect of cancer therapeutics.
The mechanism by which this compound exerts its biological effects is still under investigation. However, computational simulations and docking studies indicate potential binding to various protein targets involved in tumor growth and proliferation. The sulfanyl group may enhance nucleophilic attack on electrophilic centers in biological molecules, facilitating interactions with target proteins.
Comparative Analysis
To better understand the compound's unique properties, a comparison with structurally similar compounds is presented in the following table:
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 2-{[2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide | Similar pyrazine core and naphthalene ring | Anticancer | Different substituents on phenyl group |
| 3-chloro-N-(4-methoxyphenyl)-N-(2-thienylmethyl)acetamide | Contains thienyl instead of pyrazine | Antimicrobial | Different heterocyclic component |
| 4-(4-chlorophenyl)-N-(2-thienylmethyl)acetamide | Similar acetamide structure | Antimicrobial | Lacks naphthalene moiety |
This comparison highlights how this compound's unique combination of functional groups contributes to its distinct biological activity.
Case Studies and Research Findings
Several studies have explored the biological activity of pyrazole derivatives similar to this compound. For instance:
- Antitumor Efficacy : A study evaluated various pyrazole derivatives against multiple cancer cell lines and found that certain compounds exhibited IC50 values in the low micromolar range, indicating potent antitumor effects.
- Anti-inflammatory Properties : Research has shown that pyrazole derivatives can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, suggesting potential applications in treating inflammatory diseases.
- Antimicrobial Activity : Some derivatives demonstrated significant antimicrobial activity against various bacterial strains, further expanding their therapeutic potential.
Comparison with Similar Compounds
Comparison with Similar Compounds
A systematic comparison with structurally related compounds highlights key differences in substituents, synthesis, and biological activities:
Table 1: Structural and Functional Comparison
Key Observations
Core Heterocycle Influence: The pyrazolo[1,5-a]pyrazine core (target compound, ) enables planar aromaticity, favoring DNA intercalation or enzyme binding. In contrast, pyrazolo[1,5-a]pyrimidine () and thieno[3,2-d]pyrimidine () cores introduce varied electronic environments, affecting solubility and target specificity.
Substituent Effects: Naphthalene vs. Chloro/Methoxy Positioning: The 3-chloro-4-methoxyphenyl group in the target compound balances electron-withdrawing (Cl) and electron-donating (OMe) effects, optimizing receptor binding. Analogous compounds with 4-chlorophenyl () or 3-chloro-2-methylphenyl () show reduced steric hindrance but lower polarity.
Synthetic Routes: Thiol-ether coupling (e.g., ) and nucleophilic substitution () are common for sulfanyl acetamides.
Biological Activity Trends: Pyrazolo[1,5-a]pyrazine derivatives (target, ) are understudied for bioactivity compared to triazole () or pyrimidine analogs (). Thieno[3,2-d]pyrimidine derivatives () exhibit kinase inhibition, suggesting the target compound may share similar mechanisms .
Research Findings and Implications
- Structural Analysis : X-ray crystallography (using SHELX programs ) of related compounds (e.g., ) reveals dihedral angles between aromatic rings (e.g., 60.5° in ), which influence conformational stability and binding.
- Synthetic Challenges : Steric hindrance from the naphthalene group may complicate coupling reactions, necessitating optimized catalysts (e.g., Pd-based systems as in ).
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
